N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a trimethoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the furan nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that furan derivatives have a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas . The mode of action of such compounds typically involves interaction with cellular targets, leading to changes in cellular function.
Biochemical Pathways
Furan derivatives have been involved in [4 + 2] cycloaddition diels–alder reactions . This reaction is a likely route for the compound’s interaction with its targets .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with a morpholine derivative under specific conditions to form the intermediate. This intermediate is subsequently coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide: shares similarities with other furan derivatives and morpholine-containing compounds.
Furan-2-carbaldehyde: A simpler furan derivative used in various chemical syntheses.
Morpholine derivatives: Compounds containing the morpholine ring, used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its trimethoxybenzamide moiety adds to its versatility in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-24-17-11-14(12-18(25-2)19(17)26-3)20(23)21-13-15(16-5-4-8-28-16)22-6-9-27-10-7-22/h4-5,8,11-12,15H,6-7,9-10,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVQFVMPBJFYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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